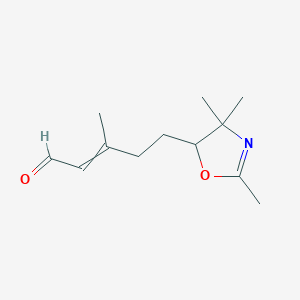
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a pentenal chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the pentenal chain through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins.
相似化合物的比较
Similar Compounds
2,4,4-Trimethyl-1,3-oxazoline: Shares the oxazole ring but differs in the side chain structure.
3,4-Dihydro-2H-pyran: Similar in having a heterocyclic ring but with different atoms and substituents.
Indole Derivatives: While structurally different, they share the characteristic of being heterocyclic compounds with significant biological activity.
Uniqueness
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is unique due to its specific combination of an oxazole ring and a pentenal chain, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
565228-05-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
3-methyl-5-(2,4,4-trimethyl-5H-1,3-oxazol-5-yl)pent-2-enal |
InChI |
InChI=1S/C12H19NO2/c1-9(7-8-14)5-6-11-12(3,4)13-10(2)15-11/h7-8,11H,5-6H2,1-4H3 |
InChI 键 |
WSDQFQGCWLYVNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(C(O1)CCC(=CC=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


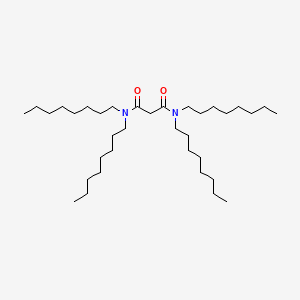
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
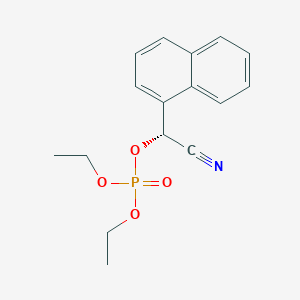
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
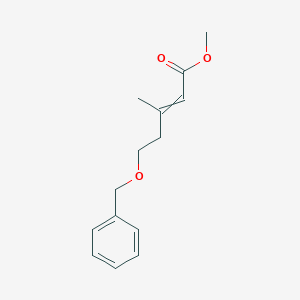
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)


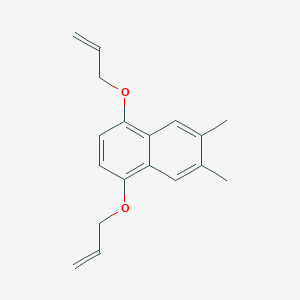
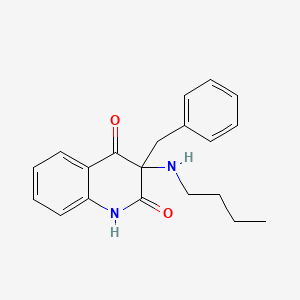

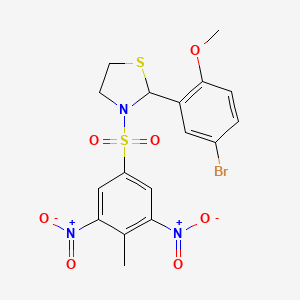
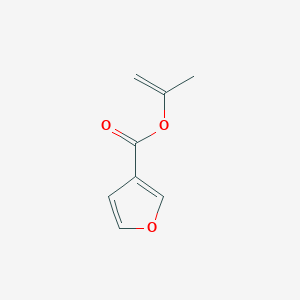
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
